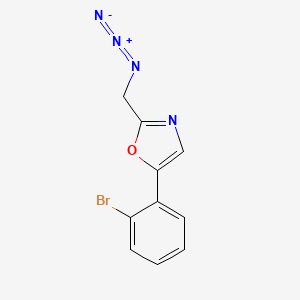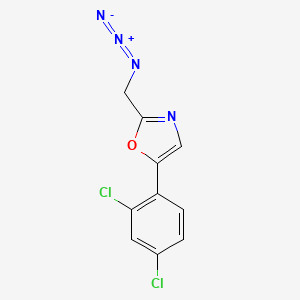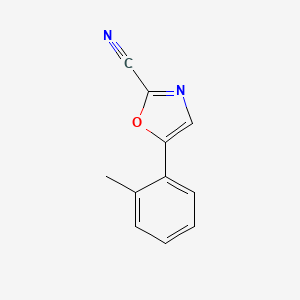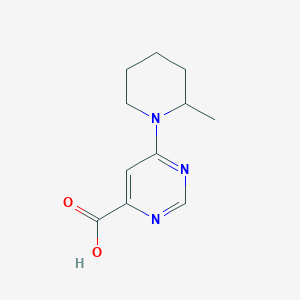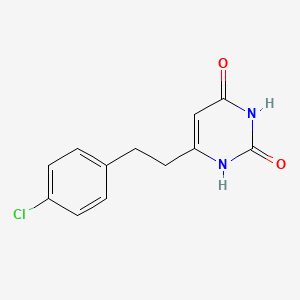
6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione
説明
6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione, abbreviated as 6-CPPD, is a pyrimidine-containing compound that is used in various scientific research applications. It is a heterocyclic organic compound that can be synthesized through a number of different methods, such as the Friedel-Crafts acylation reaction. 6-CPPD has been studied extensively in the fields of biochemistry and physiology, and has been found to have a wide range of biochemical and physiological effects.
科学的研究の応用
Antiviral Research
Compounds with a similar structure to “6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione” have shown promising results in antiviral research . For instance, a series of novel non-glutamate 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives showed 4- to 7-folds higher antiviral activity than its structurally similar commercial drug Pemetrexed against Newcastle disease virus .
Neurodegenerative Disease Treatment
Pyrimidine-2,4,6-triones (PYTs), a class of compounds structurally similar to “6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione”, have been studied for their potential in treating neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) . ALS is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons, leading to muscle weakness, paralysis, and death . PYT compounds show good potency, superior ADME data, low toxicity, brain penetration, and excellent oral bioavailability .
Cancer Treatment
The pyrrolo[2,3-d]pyrimidine skeleton, which is present in “6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione”, exhibits massive biological activities like dihydrofolate reductase (DHFR) inhibition, enzyme inhibition, antiviral, anti-inflammatory, anti-allergic, antitumor, antibacterial, and antifungal activities . These efforts have led to the discovery of Methotrexate and Pemetrexed, which are the currently marketed drugs exclusively used in the treatment of cancer .
Enzyme Inhibition
Compounds with a similar structure to “6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione” have been found to exhibit enzyme inhibition properties . This could potentially be used in the development of new drugs for various diseases.
Anti-Inflammatory and Anti-Allergic Applications
The pyrrolo[2,3-d]pyrimidine skeleton, present in “6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione”, has shown anti-inflammatory and anti-allergic activities . This suggests potential applications in the treatment of diseases related to inflammation and allergies.
Antibacterial and Antifungal Applications
The pyrrolo[2,3-d]pyrimidine skeleton, present in “6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione”, has shown antibacterial and antifungal activities . This suggests potential applications in the treatment of bacterial and fungal infections.
作用機序
Target of Action
Related compounds, such as pyrimidine-2,4,6-triones (pyts), have been studied for their inhibitory effects on mutant sod1-dependent protein aggregation . This suggests that 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione may also interact with similar targets.
Mode of Action
Pyts have been shown to inhibit mutant sod1-dependent protein aggregation . This suggests that 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione may also interact with its targets to inhibit protein aggregation.
Biochemical Pathways
Related pyts have been associated with the inhibition of mutant sod1-dependent protein aggregation, which is a key pathway in neurodegenerative diseases like amyotrophic lateral sclerosis (als) .
Pharmacokinetics
Pyts have been reported to show good potency, superior adme data, low toxicity, brain penetration, and excellent oral bioavailability . These properties suggest that 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione may have similar pharmacokinetic characteristics.
Result of Action
Related pyts have been shown to exhibit neuroprotective effects and inhibit protein aggregation . This suggests that 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione may have similar effects.
Action Environment
The related pyts have been shown to exhibit good potency and low toxicity, suggesting that they may be stable and effective under a variety of environmental conditions .
特性
IUPAC Name |
6-[2-(4-chlorophenyl)ethyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c13-9-4-1-8(2-5-9)3-6-10-7-11(16)15-12(17)14-10/h1-2,4-5,7H,3,6H2,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFPFDWWGOWWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=O)NC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





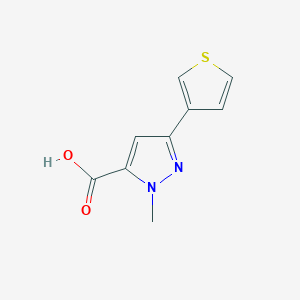
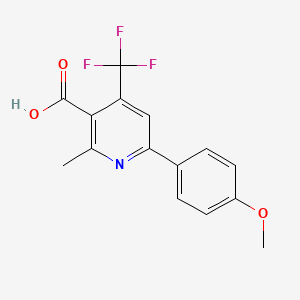

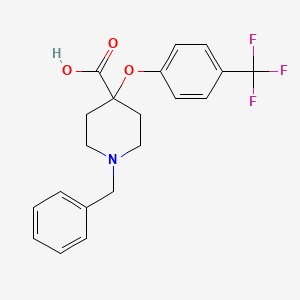
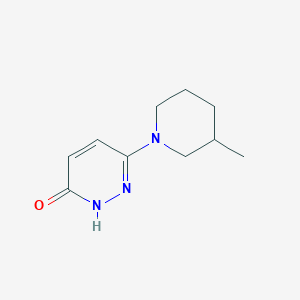
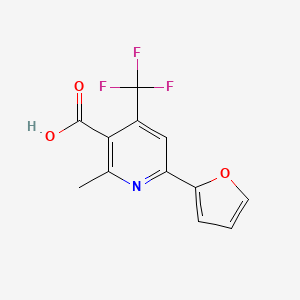
![1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B1480171.png)
